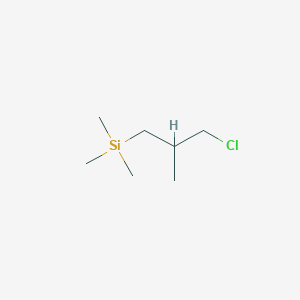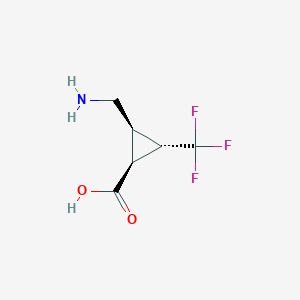
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a trifluoromethyl group and an aminomethyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine react with the cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Hydrolysis: The carboxylic acid group can undergo hydrolysis in the presence of strong acids or bases to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Hydrolysis: Strong acids (HCl, H2SO4), strong bases (NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor agonists/antagonists.
Materials Science: The trifluoromethyl group imparts hydrophobicity and thermal stability, making the compound useful in the development of advanced materials such as polymers and coatings.
Biological Studies: The compound can be used as a probe to study biological processes involving cyclopropane derivatives and their interactions with biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid: A stereoisomer with similar structural features but different stereochemistry.
(1S,2R,3S)-2-(hydroxymethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid: A compound with a hydroxymethyl group instead of an aminomethyl group.
(1S,2R,3S)-2-(aminomethyl)-3-(methyl)cyclopropane-1-carboxylic acid: A compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl and aminomethyl groups in (1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid imparts unique chemical and physical properties, such as increased hydrophobicity, thermal stability, and reactivity. These features distinguish it from other similar compounds and make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(1-10)3(4)5(11)12/h2-4H,1,10H2,(H,11,12)/t2-,3+,4+/m1/s1 |
InChI Key |
QRMRUBQKONXROC-UZBSEBFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]1C(F)(F)F)C(=O)O)N |
Canonical SMILES |
C(C1C(C1C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({2-[1-(Chloromethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13167931.png)


![2-(3-Chloropropyl)bicyclo[2.2.1]heptane](/img/structure/B13167954.png)
![4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13167960.png)



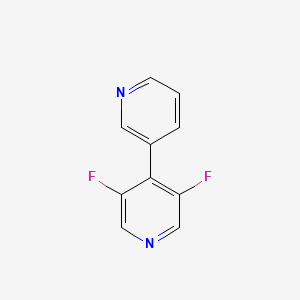
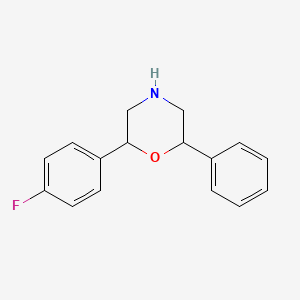
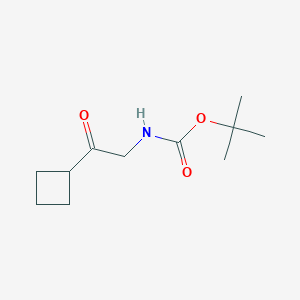
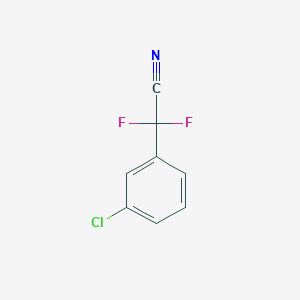
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
